molecular formula C21H25N3OS B2401773 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide CAS No. 1334372-96-1

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide

货号: B2401773
CAS 编号: 1334372-96-1
分子量: 367.51
InChI 键: JEVPBYMUFJUDQB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(6-Cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS 1334372-96-1) is a synthetic small molecule with a molecular formula of C21H25N3OS and a molecular weight of 367.5077 g/mol . This compound features a distinctive imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules. Researchers are increasingly interested in imidazo[2,1-b]thiazole derivatives for their potential in drug discovery, particularly as kinase inhibitors . Specific derivatives of the 6-phenylimidazo[2,1-b]thiazole structural class have been identified as potent FLT3 inhibitors with promising activity against acute myeloid leukemia (AML) cell lines, demonstrating the scaffold's relevance in oncology research . Furthermore, structurally similar compounds have shown significant cytotoxic activity against human cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2), suggesting potential applications in developing novel anticancer agents . The compound's structure incorporates a cyclopropyl substituent and a propanamide linker to a 4-phenylbutan-2-yl group, which may be optimized to modulate its physicochemical properties and biological activity. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

属性

IUPAC Name

3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-15(7-8-16-5-3-2-4-6-16)22-20(25)12-11-18-14-26-21-23-19(13-24(18)21)17-9-10-17/h2-6,13-15,17H,7-12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVPBYMUFJUDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized from thiourea, acetone, and a suitable bromide derivative . The cyclopropyl group is introduced via cyclopropanation reactions, while the propanamide moiety is attached through amide bond formation using appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

化学反应分析

Types of Reactions

3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b]thiazole core, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

科学研究应用

Anticancer Applications

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit significant anticancer activity.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that derivatives similar to 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a strong potential for cancer treatment .
  • In Vivo Studies :
    • In xenograft models, treatment with imidazo[2,1-b]thiazole derivatives resulted in a notable reduction in tumor size compared to control groups. This suggests that the compound may effectively inhibit tumor growth through systemic administration .

Antimicrobial Applications

The antimicrobial properties of compounds containing the imidazo[2,1-b]thiazole moiety have been extensively studied.

Efficacy Against Pathogens

Research indicates that these compounds show activity against a range of bacterial and fungal pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Antibacterial Activity :
    • In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
  • Antifungal Activity :
    • Compounds similar to this compound displayed effective antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory Applications

The compound also shows promise in the field of anti-inflammatory research.

Case Studies

  • In Vitro Studies :
    • In macrophage cell line studies, treatment with similar compounds resulted in a significant reduction in TNF-alpha and IL-6 production, indicating their potential use in managing inflammatory diseases .
  • Animal Models :
    • Animal studies have shown that administration of imidazo[2,1-b]thiazole derivatives led to reduced inflammation markers and improved clinical scores in models of acute inflammation .

Summary Table of Research Findings

ApplicationStudy TypeKey FindingsReference
AnticancerIn VitroIC50 values lower than doxorubicin
In VivoSignificant tumor size reduction
AntimicrobialAntibacterialEffective against Gram-positive/negative bacteria
AntifungalActive against Candida albicans and Aspergillus niger
Anti-inflammatoryIn VitroReduced TNF-alpha and IL-6 production
Animal ModelsLower inflammation markers

作用机制

The mechanism of action of 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are modulated by the compound’s unique structure. The imidazo[2,1-b]thiazole core is known to interact with various biological pathways, potentially leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide with structurally analogous imidazo[2,1-b]thiazole derivatives reported in the literature. Key differences in substituents, synthesis, and bioactivity are highlighted.

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s molecular weight (~449.49 g/mol, based on ’s analog) is comparable to analogs like 5l (573.18 g/mol). The cyclopropyl group may reduce polarity, enhancing logP relative to chlorophenyl-containing analogs .
  • Synthetic Feasibility: Yields for imidazothiazole derivatives in and range from 70% to 81%, suggesting efficient synthetic routes. The target compound’s synthesis would likely require cyclopropane introduction and propanamide coupling, which may affect yield .

生物活性

The compound 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide (CAS No. 1334372-96-1) is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC21H25N3OS
Molecular Weight367.5 g/mol
CAS Number1334372-96-1
SMILESCC(CCc1ccccc1)NC(=O)CCc1csc2nc(C3CC3)cn12

This compound features a cyclopropyl group attached to an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antimicrobial properties. In vitro evaluations indicated that compounds similar to this compound showed promising activity against various bacterial strains. For instance:

  • Compound Efficacy : A related compound exhibited MIC values comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In particular, derivatives with similar structures demonstrated effectiveness against Candida albicans, with MIC values indicating strong antifungal potential:

CompoundTarget OrganismMIC (µg/mL)
Compound ECandida albicans1.23
Compound FCandida parapsilosis0.95

These findings suggest that modifications to the imidazo[2,1-b]thiazole scaffold can enhance antifungal properties .

The proposed mechanism of action for this class of compounds involves the inhibition of key enzymes involved in fungal cell wall synthesis and bacterial cell division. Specifically, molecular docking studies have indicated that these compounds can effectively bind to the active sites of enzymes such as CYP51 (14α-demethylase), which is crucial for sterol biosynthesis in fungi .

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, researchers have also assessed its cytotoxic effects on human cancer cell lines. Preliminary results indicate moderate cytotoxicity with IC50 values ranging from 10 to 20 µM against various cancer types, suggesting a potential role in cancer therapy .

Study on Enzyme Inhibition

In a recent study focusing on urease inhibition, several derivatives were synthesized and tested for their efficacy. The results highlighted that compounds structurally related to our target compound exhibited significant urease inhibitory activity, which could have implications in treating conditions like kidney stones .

In Vivo Studies

Animal model studies have shown that the administration of related compounds resulted in reduced inflammation and pain relief comparable to traditional NSAIDs. This suggests that the compound may possess anti-inflammatory properties that warrant further investigation .

常见问题

Basic: What synthetic strategies are recommended for synthesizing 3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide?

Answer:
The synthesis of this compound involves multi-step reactions, including cyclization, coupling, and amidation. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are typically introduced via [2+1] cycloaddition or alkylation of imidazo[2,1-b]thiazole precursors .
  • Amide bond formation : Coupling the imidazo[2,1-b]thiazole intermediate with 4-phenylbutan-2-amine using carbodiimide-based reagents (e.g., HBTU or DCC) under inert conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity products (≥95%) .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
Use a combination of spectroscopic and analytical methods:

  • NMR spectroscopy : Confirm proton environments via 1H^1H-NMR (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and 13C^{13}C-NMR for carbonyl (δ ~170 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).
  • Elemental analysis : Compare experimental vs. calculated C, H, N percentages to confirm purity .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Modify substituents : Replace the cyclopropyl group with other alkyl/aryl groups (e.g., 4-fluorophenyl in ) to assess steric/electronic effects on bioactivity .
  • Vary the amide side chain : Substitute 4-phenylbutan-2-yl with benzyl or phenethyl groups to study binding affinity changes .
  • Biological assays : Use dose-response curves (e.g., IC50_{50} or MIC) in antimicrobial or enzyme inhibition assays to correlate structural changes with activity .

Advanced: How can contradictions in biological activity data be resolved?

Answer:

  • Orthogonal assays : Validate initial findings using independent methods (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
  • Purity verification : Re-test compounds after rigorous purification (e.g., HPLC ≥98%) to rule out impurities as confounding factors .
  • Molecular docking : Perform in silico studies to identify binding modes and rationalize discrepancies between activity and structural modifications .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for amidation to enhance reaction rates .
  • Catalyst screening : Test bases like triethylamine or DMAP to improve coupling efficiency .
  • Temperature control : Conduct cyclization steps at reflux (e.g., 80–100°C in toluene) to minimize side reactions .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • X-ray diffraction : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) and solve structures using SHELXL for refinement .
  • Torsion angle analysis : Compare experimental bond angles with computational models (e.g., DFT) to validate stereoelectronic effects .

Basic: What in vitro assays are suitable for evaluating antimicrobial activity?

Answer:

  • Minimum inhibitory concentration (MIC) : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Monitor bactericidal kinetics over 24 hours to distinguish static vs. cidal effects .
  • Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced: How can computational methods guide lead optimization?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with bacterial gyrase) to predict binding stability .
  • ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for oral bioavailability) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。